(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid

Description

Properties

IUPAC Name |

2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-17-19(22-12-23-20(17)26)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKPROASZKHXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573527 | |

| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186046-80-0 | |

| Record name | 6-[[(Diphenylmethoxy)carbonyl]amino]-9H-purine-9-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186046-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid basic properties

An In-Depth Technical Guide to the Basic Properties of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid

Executive Summary

This compound is a synthetic derivative of adenine, a fundamental component of nucleic acids. Its structure is characterized by a purine core functionalized at the N9 position with an acetic acid moiety and at the N6 position with a benzhydryloxycarbonyl (Bhoc) protected amino group. This unique combination of functional groups imparts an amphoteric nature to the molecule, possessing both acidic and basic centers. This guide provides a comprehensive technical overview of the compound's core properties, with a specific focus on its basicity. We will delve into its chemical identity, theoretical pKa analysis, detailed experimental protocols for its characterization, and its potential applications as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this compound's chemical behavior.

Introduction

The Significance of Substituted Purines

Purine derivatives are a cornerstone of modern pharmacology and biotechnology.[1] The purine scaffold, present in natural compounds like adenine and guanine, is a privileged structure that interacts with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and polymerases.[1][2] By synthetically modifying the purine ring at various positions, scientists can fine-tune the molecule's affinity, selectivity, and pharmacokinetic properties. N6 and N9-disubstituted adenines, in particular, have been extensively explored as antagonists for adenosine receptors and as key intermediates in the synthesis of novel therapeutics.[3]

Profile of this compound

This compound (herein referred to as Bhoc-N9-CMA) is a molecule designed for synthetic utility. The N9-carboxymethyl group provides a handle for conjugation, for instance, in the creation of peptide nucleic acid (PNA) monomers or for linking to other molecules.[4] The N6-amino group is protected by the benzhydryloxycarbonyl (Bhoc) group, a bulky protecting group that prevents unwanted side reactions. The fundamental characterization of this molecule, especially its acid-base properties (pKa), is critical for its effective use in multi-step syntheses and for predicting its behavior in biological systems.

Molecular Profile and Physicochemical Properties

Chemical Identity

The core identification details for Bhoc-N9-CMA are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid | [5] |

| Synonyms | (6-{[(diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetic acid | [6] |

| CAS Number | 186046-80-0 | [5][6][7][8][9][10] |

| Molecular Formula | C21H17N5O4 | [5][6][7] |

| Molecular Weight | 403.39 g/mol | [5][6][8] |

| Appearance | White solid powder | [4][8] |

| Purity | ≥95% - 98% (typical) | [4][5][7][8] |

Structural Analysis

The structure of Bhoc-N9-CMA features three key regions that dictate its chemical properties:

-

The Purine Core: A heterocyclic aromatic system responsible for the molecule's UV absorbance and providing multiple nitrogen atoms that can act as proton acceptors (bases).

-

The N9-Acetic Acid Group: This carboxylic acid moiety is the primary acidic center of the molecule.

-

The N6-Bhoc-Amino Group: The N6-amino group is acylated, which significantly alters its basicity and electronic influence on the purine ring.

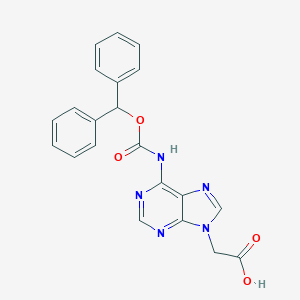

Caption: Chemical structure of this compound.

Theoretical Analysis of Acidity and Basicity

Bhoc-N9-CMA is an amphoteric molecule, meaning it can act as both an acid and a base.

-

Acidity: The most significant acidic proton is on the carboxylic acid group (-COOH). Its pKa is expected to be in the typical range for carboxylic acids, approximately 3-5. Deprotonation yields a carboxylate anion (-COO⁻).

-

Basicity: The basicity resides in the nitrogen atoms of the purine ring. In an unsubstituted purine, the pKa of the conjugate acid is around 2.39.[1] However, the substituents on Bhoc-N9-CMA modulate this property. The N6-benzhydryloxycarbonylamino group is strongly electron-withdrawing due to the carbonyl moiety. This effect reduces the electron density within the purine ring system, making the ring nitrogens (N1, N3, and N7) less basic than in unsubstituted adenine. Protonation is most likely to occur at the N1 or N7 positions. The determination of the specific pKa value associated with this protonation is essential for understanding the molecule's charge state at physiological pH.

Caption: Protonation equilibria of Bhoc-N9-CMA.

Experimental Determination of Basic Properties (pKa)

To accurately determine the pKa values of Bhoc-N9-CMA, several robust analytical methods can be employed. The choice of method depends on the required precision, sample availability, and instrumentation.

UV-Vis Spectrophotometric Titration

Causality: This method leverages the fact that the purine ring is a strong chromophore. The electronic transitions within the ring are sensitive to its protonation state. As pH changes and a nitrogen atom becomes protonated, the UV-Vis absorbance spectrum (specifically the λmax) will shift. By monitoring this change across a range of pH values, a titration curve can be generated, from which the pKa is determined as the inflection point.

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 1 to 10) with constant ionic strength.

-

Stock Solution Preparation: Prepare a concentrated stock solution of Bhoc-N9-CMA in a suitable solvent (e.g., DMSO or ethanol) where it is fully soluble.

-

Sample Preparation: For each pH buffer, create a sample by adding a small, constant volume of the stock solution to the buffer in a quartz cuvette. Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect on the pH.

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample.

-

Data Analysis: Identify a wavelength with a significant change in absorbance upon protonation. Plot the absorbance at this wavelength against the pH of the buffer.

-

pKa Determination: Fit the resulting data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pH at the midpoint of the curve corresponds to the pKa.[11][12]

Potentiometric Titration

Causality: This is a direct and classical method for pKa determination.[11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the molecule is half-neutralized. This method can resolve both the acidic and basic pKa values in a single set of experiments.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a sample of Bhoc-N9-CMA and dissolve it in a known volume of deionized, carbonate-free water. A co-solvent like methanol may be necessary if aqueous solubility is low.

-

Titration with Base (for Acidic pKa): Calibrate a pH meter and immerse the electrode in the sample solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

-

Titration with Acid (for Basic pKa): In a separate experiment, dissolve the sample and titrate with a standardized strong acid (e.g., 0.1 M HCl), again recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The first derivative of this plot will show peaks at the equivalence points. The pKa is the pH value at the half-equivalence point (i.e., the pH after adding half the volume of titrant needed to reach the first equivalence point).[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: The chemical shift of atomic nuclei is highly sensitive to the local electronic environment. Protons on or near the purine ring (e.g., H2 and H8) will experience a change in their chemical shift as the adjacent nitrogen atoms become protonated.[12] Plotting this chemical shift versus pH yields a titration curve similar to that from UV-Vis spectroscopy. This technique is particularly powerful as it can sometimes provide insight into the specific site of protonation.[13][14][15]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a series of NMR tubes, each containing the same concentration of Bhoc-N9-CMA dissolved in a deuterated solvent system (e.g., D₂O with a co-solvent) buffered at a different pD (the equivalent of pH in D₂O).

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions.

-

Data Analysis: Identify a proton signal that shows a clear chemical shift change across the pD range.

-

pKa Determination: Plot the chemical shift (in ppm) of the selected proton against the pD of the sample. Fit the data to a sigmoidal curve. The pD at the inflection point is the apparent pKa. A correction factor may be needed to convert pD to pH.

Synthesis and Handling

Conceptual Synthetic Pathway

While specific synthetic procedures for Bhoc-N9-CMA are proprietary, a logical and efficient pathway can be conceptualized based on established purine chemistry. The workflow below illustrates a plausible route starting from 6-chloropurine.

Caption: Conceptual workflow for the synthesis of Bhoc-N9-CMA.

Solubility and Handling

-

Solubility: Due to its large nonpolar benzhydryl group and polar carboxylic acid, Bhoc-N9-CMA is expected to have limited solubility in water but good solubility in polar organic solvents like DMSO, DMF, and methanol. It should also be soluble in aqueous basic solutions (e.g., NaHCO₃ or NaOH) due to the deprotonation of the carboxylic acid to form a salt.

-

Handling: The compound is listed as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[5] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light.[4]

Potential Applications

The structure of Bhoc-N9-CMA strongly suggests its primary role as a protected synthetic intermediate .

-

Peptide Nucleic Acid (PNA) Synthesis: The N9-acetic acid backbone is characteristic of PNA monomers. Bhoc-N9-CMA could be used to incorporate a modified adenine base into a PNA sequence.

-

Combinatorial Chemistry: The carboxylic acid serves as a versatile anchor point for coupling to resins or for amide bond formation with a diverse library of amines to generate novel compounds for screening.

-

Drug Discovery: After deprotection of the Bhoc group, the resulting 6-amino-9-carboxymethyladenine can be further functionalized to create libraries of potential kinase inhibitors or receptor antagonists.

Conclusion

This compound is a well-designed synthetic building block whose utility is governed by its distinct physicochemical properties. Its amphoteric nature, with a primary acidic center at the N9-acetic acid and tunable basicity at the purine core, dictates its reactivity and handling. Understanding its pKa values through robust experimental methods like spectrophotometric or potentiometric titration is paramount for its effective application in complex synthetic routes. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize and utilize this versatile purine derivative in their scientific endeavors.

References

- 1. Purine - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. N6,9-disubstituted adenines: potent, selective antagonists at the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. watson-int.com [watson-int.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound| CAS:#186046-80-0 -Letopharm Limited [letopharm.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound-医药产品及中间体-浙江维泰生物技术有限公司-浙江维泰生物技术有限公司 [vivotidebio.com]

- 9. 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid, 250 mg, CAS No. 186046-80-0 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 10. scbt.com [scbt.com]

- 11. youtube.com [youtube.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid CAS 186046-80-0

An In-depth Technical Guide to (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid (CAS 186046-80-0): A Key Intermediate in Peptide Nucleic Acid Monomer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, CAS 186046-80-0, is a critical chemical intermediate, primarily utilized in the synthesis of peptide nucleic acid (PNA) monomers. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its pivotal role within the widely adopted Fmoc/Bhoc PNA solid-phase synthesis strategy. Detailed experimental protocols for its synthesis and subsequent conversion into a complete PNA monomer are presented, offering field-proven insights for researchers in molecular biology, diagnostics, and antisense therapeutics.

Introduction: Unveiling the Role of a Specialty Chemical

This compound is not a therapeutic agent in itself, but rather a crucial building block for the creation of synthetic DNA/RNA analogs known as Peptide Nucleic Acids (PNAs). PNAs possess a neutral N-(2-aminoethyl)glycine backbone instead of the negatively charged sugar-phosphate backbone of native nucleic acids.[1] This fundamental difference confers unique properties to PNAs, including high-affinity binding to complementary DNA and RNA sequences, enhanced specificity, and significant resistance to enzymatic degradation by nucleases and proteases.[]

The compound in focus serves as the protected nucleobase component for the adenine PNA monomer. The benzhydryloxycarbonyl (Bhoc) group is an acid-labile protecting group for the exocyclic amine of the purine base, which is a cornerstone of the popular and milder Fmoc/Bhoc PNA synthesis chemistry.[3][4] This guide will delve into the practical synthesis and application of this key intermediate.

Physicochemical Properties and Data

Summarized below are the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 186046-80-0 | [3] |

| Molecular Formula | C21H17N5O4 | [3] |

| Molecular Weight | 403.39 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥95% | [5] |

| Predicted Density | 1.41 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 3.50 ± 0.10 | [3] |

The Synthetic Pathway: From Adenine to a Protected PNA Precursor

While specific proprietary synthesis routes may vary, a chemically sound and efficient pathway can be postulated based on established methods for analogous compounds, such as the synthesis of N-acylated purine-9-yl acetic acids.[6] The synthesis can be logically broken down into three main stages: N9-alkylation of adenine, protection of the exocyclic N6-amine, and finally, deprotection of the carboxyl group.

Figure 1: Plausible synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative, self-validating system based on established chemical principles for purine modification.

Step 1: N9-Alkylation of Adenine

-

Rationale: The initial step involves the selective alkylation of the N9 position of adenine with a protected form of acetic acid, typically a tert-butyl ester, to prevent self-polymerization or unwanted side reactions with the carboxyl group in subsequent steps.

-

Procedure:

-

Suspend adenine in a suitable aprotic polar solvent like anhydrous Dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the N9 position, forming the sodium salt of adenine.

-

Slowly add tert-butyl bromoacetate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the consumption of adenine.

-

Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product, (6-Amino-9H-purin-9-yl)-acetic acid tert-butyl ester, via column chromatography.

-

Step 2: N6-Amine Protection with Benzhydryloxycarbonyl (Bhoc)

-

Rationale: The exocyclic N6 amine must be protected to prevent it from reacting during the subsequent PNA backbone coupling. The Bhoc group is chosen for its stability during Fmoc deprotection (piperidine treatment) and its easy removal under mild acidic conditions (TFA).[7]

-

Procedure:

-

Dissolve the N9-alkylated adenine from Step 1 in a solvent such as anhydrous pyridine or dichloromethane.

-

Cool the solution to 0°C.

-

Add diphenylmethyl chloroformate (Bhoc-Cl) dropwise. A non-nucleophilic base like Diisopropylethylamine (DIPEA) may be added if using a non-basic solvent.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, perform an aqueous workup to remove any salts and excess reagents.

-

Purify the resulting this compound tert-butyl ester by column chromatography.

-

Step 3: Selective Deprotection of the tert-Butyl Ester

-

Rationale: The final step is the selective removal of the tert-butyl ester to liberate the carboxylic acid, which is required for coupling to the PNA backbone. Trifluoroacetic acid (TFA) is the reagent of choice as it efficiently cleaves the tert-butyl group while leaving the Bhoc protecting group intact.[6]

-

Procedure:

-

Dissolve the protected ester from Step 2 in dichloromethane.

-

Add an excess of Trifluoroacetic Acid (TFA) and stir at room temperature. The reaction is typically rapid.

-

Monitor by TLC until the starting material is consumed.

-

Evaporate the solvent and excess TFA in vacuo. Co-evaporation with toluene can be used to ensure complete removal of residual acid.

-

The final product, this compound, can be triturated with a non-polar solvent like diethyl ether to induce precipitation and then collected by filtration as a solid.

-

Application in Fmoc/Bhoc PNA Monomer Synthesis

The synthesized this compound is now ready to be coupled with the PNA backbone, which is typically a protected form of N-(2-aminoethyl)glycine. In the context of Fmoc/Bhoc chemistry, this would be N-Fmoc-N'-(2-aminoethyl)glycine.

Figure 2: Coupling of the nucleobase acetic acid with the PNA backbone to form the final monomer.

Protocol: PNA Monomer Synthesis and Solid-Phase Oligomerization

Step 1: PNA Monomer Synthesis (Coupling)

-

Rationale: This step forms the final PNA monomer by creating an amide bond between the carboxylic acid of the title compound and the secondary amine of the Fmoc-protected backbone. Peptide coupling reagents are used to activate the carboxylic acid and facilitate this reaction.

-

Procedure:

-

Dissolve this compound in N-Methyl-2-pyrrolidone (NMP).

-

Add a peptide coupling reagent such as HBTU or HATU, along with a base like DIPEA and lutidine, to activate the carboxylic acid.[3]

-

In a separate vessel, dissolve the Fmoc-N-(2-aminoethyl)glycine backbone.

-

Add the activated nucleobase solution to the backbone solution and stir until the reaction is complete.

-

The final Fmoc-PNA-Adenine(Bhoc) monomer is then purified, typically by precipitation and washing.

-

Step 2: Solid-Phase PNA Synthesis Workflow

-

Rationale: The synthesized monomer is used in a stepwise solid-phase synthesis cycle to build a PNA oligomer of a desired sequence. The cycle involves deprotection of the N-terminal Fmoc group, coupling of the next monomer, and capping of any unreacted chains.[3][5]

-

Workflow:

-

Deprotection: The synthesis starts with a resin-bound PNA chain with a terminal Fmoc group. This group is removed by treating the resin with a 20% solution of piperidine in DMF.

-

Activation & Coupling: The incoming Fmoc-PNA-Adenine(Bhoc) monomer is pre-activated in solution (as in Step 1) and then added to the resin. The activated carboxyl group couples with the newly freed N-terminal amine on the growing chain.

-

Capping: Any unreacted amino groups on the resin are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.

-

Repeat: The cycle of deprotection, coupling, and capping is repeated until the desired PNA sequence is assembled.

-

Cleavage and Global Deprotection: Once the synthesis is complete, the PNA oligomer is cleaved from the resin, and the Bhoc protecting groups are simultaneously removed using a cleavage cocktail, most commonly a mixture of TFA and a scavenger like m-cresol.[3]

-

Figure 3: The solid-phase synthesis cycle for PNA oligomerization using Fmoc/Bhoc chemistry.

Conclusion and Future Perspectives

This compound is a specialized yet indispensable component in the field of nucleic acid analog chemistry. Its structure is tailored for the robust and widely adopted Fmoc/Bhoc PNA synthesis strategy, allowing for the creation of high-purity PNA oligomers for a range of advanced biomedical applications. Understanding the synthesis and role of this intermediate is fundamental for any research group aiming to synthesize custom PNA probes for diagnostics, gene targeting, or antisense therapies. As the therapeutic and diagnostic potential of PNA continues to be explored, the demand for high-quality, well-characterized monomers and their precursors, such as the topic of this guide, will undoubtedly grow.

References

-

Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Retrieved from [Link]

-

ATDBio. (n.d.). Chapter 11: Nucleic acid analogues. Retrieved from [Link]

-

Ahmed, Z., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 868336. [Link]

-

Kovács, L., & Timár, Z. (2000). {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid. Molecules, 5(1), M130. [Link]

-

Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2848-2870. [Link]

- Panagene. (2005). Pna monomer and precursor.

- PNA Innovations. (2020). Pna oligomers and related methods.

- Panagene. (2006). PNA monomer and precursor.

-

Timár, Z., et al. (2000). {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid. ResearchGate. [Link]

-

Panagene. (n.d.). PNA Synthesis Using Novel Self-Activated Monomers. [Link]

-

Kovács, L. (2000). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). (6-Amino-9H-purin-9-yl)acetic acid. PubChem. Retrieved from [Link]

-

Wünsch, B., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. Journal of Nucleic Acids Investigation, 2(1), e4. [Link]

-

Albericio, F., & de la Torre, B. G. (2023). The challenge of peptide nucleic acid synthesis. ResearchGate. [Link]

-

Hansen, P. R., et al. (2017). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. SAJP, 6(4), 108-112. [Link]

-

Hamamichi, N., et al. (2009). Synthesis of α-(aminomethylene)-9H-purine-6-acetic acid derivatives. J-GLOBAL. [Link]

-

Franzyk, H., et al. (2014). SCHEME 3. Synthesis of Bis-N-Boc-Protected Adenine. ResearchGate. [Link]

-

Sharma, P., et al. (2017). Peptide nucleic acids: Advanced tools for biomedical applications. Biomedicine & Pharmacotherapy, 95, 836-844. [Link]

Sources

- 1. Peptide nucleic acids: Advanced tools for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 5. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid | MDPI [mdpi.com]

- 7. atdbio.com [atdbio.com]

In-Depth Technical Guide: (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry, purine derivatives represent a cornerstone scaffold, pivotal to the development of numerous therapeutic agents.[1][2][3] Their inherent biological significance, as fundamental components of nucleic acids and coenzymes, makes them an attractive framework for designing molecules that can modulate biological pathways with high specificity.[1][3] This guide focuses on a specific, highly functionalized purine derivative: (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid.

This document serves as a technical deep-dive, structured to provide researchers and drug development professionals with a comprehensive understanding of this molecule. We will move beyond a simple recitation of facts, instead focusing on the why—the rationale behind synthetic choices and the structural basis for its potential biological activities. The information presented herein is synthesized from established chemical principles and authoritative sources, ensuring scientific integrity and practical applicability.

PART 1: Molecular Structure and Physicochemical Profile

The precise arrangement of atoms and functional groups in this compound dictates its chemical behavior and therapeutic potential. A thorough understanding of its structure is paramount.

Core Structural Components

The molecule's IUPAC name is 2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid.[4] Its structure can be dissected into three key moieties:

-

Purine Core: The central feature is a purine ring system, specifically derived from adenine (6-aminopurine). This heterocyclic scaffold is a well-established pharmacophore.

-

N9-Acetic Acid Substituent: The attachment of an acetic acid group at the N9 position is a critical modification. This appendage can influence aqueous solubility and provides a reactive handle for forming amides or esters, enabling its use as a building block in larger molecules.[5]

-

C6-Benzhydryloxycarbonyl (Bhoc) Group: The exocyclic amino group at the C6 position is protected by a benzhydryloxycarbonyl (Bhoc) group. This bulky, acid-labile protecting group is crucial for several reasons: it prevents the C6-amino group from undergoing unwanted side reactions during synthesis and enhances the molecule's solubility in organic solvents.[6][7]

Table 1: Key Physicochemical Identifiers

| Property | Value | Source |

| CAS Number | 186046-80-0 | [4][8] |

| Molecular Formula | C21H17N5O4 | [4][5] |

| Molecular Weight | 403.40 g/mol | [5] |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥95% | [8] |

The Role of the Bhoc Protecting Group

The Benzhydryloxycarbonyl (Bhoc) group is strategically employed in synthetic chemistry, particularly in the construction of complex molecules like Peptide Nucleic Acids (PNAs).[6][9] Its primary functions within this molecular context are:

-

Protection: It effectively shields the exocyclic amine of the purine base from participating in undesired coupling reactions during synthesis.[7]

-

Solubility: The bulky and somewhat lipophilic nature of the Bhoc group enhances the solubility of the monomer building block in common organic solvents used during synthesis.[6][7]

-

Lability: The Bhoc group is designed to be stable during the synthesis steps but can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA), at the final stage to reveal the native amine functionality.[6][10] This selective removal is a cornerstone of modern protecting group strategy.

PART 2: Synthesis and Characterization

The synthesis of this compound is a multi-step process requiring precise control over reaction conditions to ensure high yield and purity.

A Plausible Synthetic Workflow

A logical synthetic route would involve a two-stage process: protection of the starting material followed by alkylation.

Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocol Rationale:

-

Step 1: Protection of Adenine: The exocyclic C6-amino group of adenine is nucleophilic. To selectively alkylate the N9 position, the C6-amino group must first be protected. Reaction with benzhydryloxycarbonyl chloride (Bhoc-Cl) in the presence of a suitable base would install the Bhoc group.

-

Step 2: N9-Alkylation and Hydrolysis: The N9 position of the purine ring is the most common site for alkylation.[1] The Bhoc-protected intermediate can be reacted with an electrophile like ethyl bromoacetate. This reaction is typically carried out in the presence of a base to deprotonate the N9-H, enhancing its nucleophilicity. The subsequent hydrolysis of the resulting ethyl ester under acidic or basic conditions yields the final carboxylic acid product.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

-

High-Performance Liquid Chromatography (HPLC): This is the method of choice for determining the purity of the final product, often aiming for a minimum of 98%.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula of C21H17N5O4.

PART 3: Applications in Research and Drug Development

N9-substituted purine derivatives are a wellspring for the discovery of novel therapeutics, with applications spanning oncology, virology, and immunology.[1][2][11]

Building Block for Peptide Nucleic Acids (PNAs)

The primary and most well-documented application of this compound is as a monomer for the synthesis of Peptide Nucleic Acids (PNAs).[9] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit.[6]

-

Mechanism of Utility: The acetic acid moiety provides the backbone connectivity, while the Bhoc-protected purine serves as the nucleobase. The mild chemistry afforded by the Fmoc/Bhoc protection strategy is advantageous for synthesizing PNAs with sensitive functional groups.[6][12]

-

Therapeutic and Diagnostic Potential of PNAs: Due to their high binding affinity and specificity for complementary DNA/RNA sequences and their resistance to enzymatic degradation, PNAs are exceptional candidates for antisense therapies, molecular diagnostics, and gene-editing tools.[9]

Caption: Use as a monomer in a PNA strand for antisense applications.

Scaffold for Kinase Inhibitors

The purine core is a mimic of the adenine portion of ATP. Consequently, substituted purines are a foundational scaffold for designing kinase inhibitors that compete with ATP for binding to the enzyme's active site.[11]

-

Design Rationale: The N9-acetic acid and C6-Bhoc groups provide vectors for chemical modification. By altering these substituents, medicinal chemists can fine-tune the molecule's selectivity and potency against specific oncogenic kinases, such as Bcr-Abl or BTK, which are implicated in various leukemias.[11]

Antiviral and Anticancer Research

Purine analogs have a long history as antiviral and anticancer agents.[2] They can function as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cancer cells or virally infected cells. While the direct activity of this specific compound is not widely reported, its structure makes it a compelling candidate for inclusion in screening libraries for these therapeutic areas.

Conclusion

This compound is more than a mere chemical entity; it is a highly engineered tool for advanced biochemical research and drug discovery. Its primary role as a key building block in PNA synthesis places it at the cutting edge of genetic tool development and antisense therapeutics. Furthermore, its inherent purine scaffold provides a validated starting point for the rational design of targeted therapies, particularly kinase inhibitors. The synthetic protocols, driven by the strategic use of the Bhoc protecting group, are well-established, allowing for its reliable production. For researchers in medicinal chemistry and molecular biology, a thorough understanding of this compound's structure, synthesis, and applications provides a gateway to developing next-generation diagnostics and therapeutics.

References

- Liwei Peptide. Fmoc-PNA-G(Bhoc)-OH.

-

Alam, M. R., De, S., & Kandasamy, J. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 856983. [Link]

- Fluorochem. This compound.

- LGC Biosearch Technologies. PNA-G(Bhoc)-OH, FMOC.

-

Lee, S. E., Jeong, H. J., Lee, S. H., Park, H., & Kim, S. K. (2023). Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups. ACS Omega, 8(37), 33881–33888. [Link]

- Aapptec Peptides. 1121 – PNA Synthesis.

-

MDPI. Special Issue: Purine and Its Derivatives. [Link]

- Aanaintermed. 2-(6-(((benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid CAS AANA-0130.

- Ark Pharm, Inc. 2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-9(6H)-yl)acetic acid.

- ChemUniverse. This compound [P89554].

-

Singh, U. P., Srivastava, S., & Sharma, B. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Medicinal Chemistry, 31. [Link]

- Teva api. (2025). The Role of Purine Derivatives in Drug Discovery and Development.

-

Morales, C., Morales-Lázaro, S. L., Ortiz-Sánchez, E., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(11), 3508. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. watson-int.com [watson-int.com]

- 6. PNA-G(Bhoc)-OH, FMOC | LGC, Biosearch Technologies [biosearchtech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemuniverse.com [chemuniverse.com]

- 9. Purchase Directly from Fmoc-PNA-G(Bhoc)-OH | China Fmoc-PNA-G(Bhoc)-OH Supplies [liwei-peptide.com]

- 10. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

A Comprehensive Technical Guide to (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid: Nomenclature, Synthesis, and Application in Peptide Nucleic Acid (PNA) Oligomerization

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of synthetic biology and therapeutic development, the quest for precise and stable analogues of nucleic acids is of paramount importance. Peptide Nucleic Acids (PNAs), with their charge-neutral backbone, exhibit superior hybridization properties and resistance to enzymatic degradation compared to their natural counterparts, DNA and RNA. The synthesis of high-purity PNA oligomers is critically dependent on the quality and chemical strategy of its monomeric building blocks. This guide provides an in-depth technical overview of a key monomer, (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid, a cornerstone in the widely adopted Fmoc/Bhoc strategy for solid-phase PNA synthesis. We will explore its nomenclature, the rationale behind its chemical design, a detailed protocol for its incorporation into PNA sequences, and a discussion of its advantages and potential challenges.

Unraveling the Nomenclature: Identifying a Key PNA Monomer

The compound of interest is most formally known as This compound . However, in the context of its primary application, it is more commonly and conveniently referred to by several alternative names and identifiers. Understanding this nomenclature is crucial for navigating the scientific literature and commercial supplier catalogs.

| Identifier | Value | Source(s) |

| Systematic Name | 2-(6-(((benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid | Multiple Chemical Suppliers |

| Common Name | Adenine-Bhoc Acetic Acid | [1] |

| CAS Number | 186046-80-0 | [2] |

| Molecular Formula | C21H17N5O4 | [1] |

| Molecular Weight | 403.39 g/mol | [1] |

The common name, "Adenine-Bhoc Acetic Acid," clearly denotes its three key components: the adenine nucleobase, the benzhydryloxycarbonyl (Bhoc) protecting group on the exocyclic amine of adenine, and the acetic acid moiety at the N9 position of the purine ring, which serves as the linkage point to the PNA backbone.

The Rationale Behind the Bhoc Protecting Group in PNA Synthesis

The choice of protecting groups is a critical aspect of solid-phase synthesis. In the context of PNA, the Fmoc/Bhoc strategy has gained prominence as a milder alternative to the original Boc/Z chemistry.[2]

The Role of the Benzhydryloxycarbonyl (Bhoc) Group

The Bhoc group is an acid-labile protecting group used for the exocyclic amines of adenine, guanine, and cytosine nucleobases.[2] Its selection is based on several key properties:

-

Acid Lability : The Bhoc group is readily cleaved by trifluoroacetic acid (TFA), which is typically used for the final cleavage of the PNA from the solid support and simultaneous deprotection of the nucleobases.[2][3]

-

Stability to Piperidine : It is stable to the basic conditions (e.g., piperidine) used for the removal of the temporary Fmoc protecting group from the N-terminus of the growing PNA chain.[2]

-

Enhanced Solubility : The Bhoc group is known to confer greater solubility to the PNA monomers compared to the Boc group, which can be advantageous during the coupling reactions in solid-phase synthesis.

The Fmoc/Bhoc Orthogonal Strategy

The Fmoc/Bhoc strategy is an orthogonal protection scheme. This means that the protecting groups for the backbone (Fmoc) and the nucleobases (Bhoc) can be removed under different chemical conditions, allowing for the selective deprotection and elongation of the PNA chain.

Figure 1: The Fmoc/Bhoc orthogonal strategy in solid-phase PNA synthesis.

Experimental Protocol: Incorporation of Adenine-Bhoc Acetic Acid in PNA Synthesis

The following is a generalized protocol for the incorporation of Adenine-Bhoc Acetic Acid into a growing PNA chain on a solid support using an automated synthesizer. It is important to note that specific parameters may need to be optimized based on the synthesizer, resin, and the specific PNA sequence.

Materials

-

Fmoc-protected PNA monomers (including Adenine-Bhoc Acetic Acid)

-

Rink Amide resin (or other suitable solid support)

-

Coupling Reagent : HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base : DIPEA (N,N-Diisopropylethylamine)

-

Solvent : NMP (N-Methyl-2-pyrrolidone), anhydrous

-

Deprotection Reagent : 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Capping Reagent : 5% Acetic anhydride and 6% 2,6-Lutidine in DMF

-

Cleavage Cocktail : 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS) or 20% m-cresol in TFA[3]

Synthesis Cycle

-

Resin Swelling : The solid support is swelled in an appropriate solvent (e.g., DMF) in the reaction vessel.

-

Fmoc Deprotection : The Fmoc group from the N-terminus of the resin-bound PNA chain is removed by treating with 20% piperidine in DMF. This step is often performed twice to ensure complete deprotection.[4]

-

Washing : The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

-

Monomer Activation and Coupling :

-

A solution of Adenine-Bhoc Acetic Acid (typically 3-5 molar equivalents relative to the resin loading) and HATU in NMP is prepared.

-

DIPEA (typically 6 molar equivalents) is added to the monomer solution for in-situ activation.[4]

-

The activated monomer solution is added to the reaction vessel containing the resin with the free N-terminus.

-

The coupling reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at room temperature. In some cases, elevated temperatures may be used to improve coupling efficiency.[5]

-

-

Washing : The resin is washed with DMF to remove excess reagents.

-

Capping (Optional but Recommended) : Any unreacted free N-termini are capped by treating the resin with the capping solution to prevent the formation of deletion sequences.

-

Washing : The resin is washed with DMF.

-

Repeat : The synthesis cycle (steps 2-7) is repeated with the next PNA monomer until the desired sequence is assembled.

Cleavage and Deprotection

-

After the final monomer has been coupled and the terminal Fmoc group has been removed, the resin is washed and dried.

-

The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the PNA from the resin and removes the Bhoc protecting groups from the nucleobases.[3]

-

The cleaved PNA is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

-

The crude PNA is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Challenges and Considerations

While the Fmoc/Bhoc strategy is robust, researchers should be aware of potential side reactions. During the final TFA cleavage, the Bhoc group generates a benzhydryl cation. This cation can react with nucleophilic residues, such as the thiol group of an N-terminal cysteine, leading to the formation of a Bhoc-adduct.[4] This can significantly reduce the yield of the desired product. Strategies to mitigate this include the use of specific scavengers in the cleavage cocktail or employing alternative protecting groups for sensitive residues.[4]

Conclusion

This compound, or Adenine-Bhoc Acetic Acid, is a critical building block in modern PNA synthesis. Its chemical design, centered around the acid-labile Bhoc protecting group, enables an efficient and milder orthogonal synthesis strategy (Fmoc/Bhoc) for the production of high-quality PNA oligomers. A thorough understanding of its nomenclature, the rationale for its use, and the detailed experimental protocols for its incorporation are essential for researchers and drug development professionals working at the forefront of nucleic acid analogue chemistry. As the field continues to advance, the principles of chemical design and synthesis embodied by this monomer will undoubtedly contribute to the development of novel PNA-based diagnostics and therapeutics.

References

-

Aapptec Peptides. (n.d.). 1121 – PNA Synthesis. Retrieved from [Link]

- Goodwin, T. E., Holland, R. D., Lay, J. O., & Raney, K. D. (1998).

-

Zain, R., et al. (2022). An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers in Chemistry, 10, 868388. [Link]

-

Isidro-Llobet, A., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2827-2874. [Link]

-

Reuther, C., et al. (2011). Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging. International Journal of Medical Sciences, 8(5), 363-372. [Link]

Sources

- 1. Intermediate Materials in PNA Synthesis - Creative Peptides [pna.creative-peptides.com]

- 2. peptide.com [peptide.com]

- 3. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 4. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Synthesis Strategy for Peptide Nucleic Acids (PNA) appropriate for Cell-specific Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of N-Boc Protection in Purine Chemistry: A Technical Guide for Researchers

Abstract

Purine derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][][3][4] The inherent reactivity of the purine ring system, particularly the nucleophilic nature of its nitrogen atoms, necessitates the use of protecting groups during multi-step syntheses to achieve regioselectivity and prevent unwanted side reactions.[][6][7] Among the arsenal of amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a versatile and indispensable tool.[8][9][10][11][12] This in-depth technical guide provides a comprehensive overview of the discovery and application of N-Boc protected purine derivatives. It delves into the rationale behind experimental choices, detailed synthetic and deprotection protocols, and the critical role these intermediates play in the development of novel therapeutics.

Introduction: The Imperative for N-Protection in Purine Synthesis

The purine core, a heterocyclic aromatic organic compound, is the foundational structure for adenine and guanine, the essential building blocks of DNA and RNA.[] This inherent biological significance makes purine analogs attractive candidates for drug development, with applications ranging from antiviral to anticancer therapies.[][3] However, the multiple nitrogen atoms within the purine ring system present a significant challenge for synthetic chemists.[6][7] Direct modification of the purine scaffold often leads to a mixture of isomers due to the competing nucleophilicity of the ring nitrogens and exocyclic amino groups.

To address this, the concept of protecting groups is employed. A protecting group temporarily masks a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions of the molecule.[] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[11][12]

The tert-butoxycarbonyl (Boc) group, an acid-labile protecting group, has proven to be exceptionally well-suited for the protection of purine nitrogens.[8][10] Its stability in basic and nucleophilic environments, coupled with its straightforward removal using mild acids like trifluoroacetic acid (TFA), makes it orthogonal to many other common protecting groups used in organic synthesis.[8][9][13]

The Advent of N-Boc Purines: Synthetic Strategies and Mechanistic Insights

The introduction of the Boc group onto a purine nitrogen is typically achieved through the reaction of the purine with di-tert-butyl dicarbonate (Boc₂O).[11][14] The choice of reaction conditions, including solvent and the use of a base, is critical for achieving high yields and regioselectivity.

General Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on a purine nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable products tert-butanol and carbon dioxide.[11][15] The use of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), can facilitate the reaction by deprotonating the purine nitrogen, thereby increasing its nucleophilicity.[10][14]

Figure 1: General mechanism of N-Boc protection of a purine amine.

Protocol 1: Efficient Bis-N-Boc Protection of Adenosine and Guanosine Derivatives under Solventless Conditions

A significant advancement in the synthesis of N-Boc purines is the development of solvent-free reaction conditions.[16] This approach is not only environmentally friendly but also often leads to higher yields and shorter reaction times.

Methodology:

-

Reactant Preparation: In a ball mill reactor, combine the desired purine nucleoside (e.g., adenosine or guanosine) with an excess of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction: Mill the mixture at room temperature for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired bis-N-Boc protected nucleoside.[16]

Rationale: The use of a ball mill provides the necessary energy for the reaction to proceed without the need for a solvent. DMAP acts as a nucleophilic catalyst, accelerating the reaction rate. This method is particularly effective for achieving bis-N-Boc protection of the exocyclic amino group of adenosine and cytidine derivatives.[16]

Selective N-Boc Protection Strategies

In many synthetic routes, selective protection of a specific nitrogen atom is required. This can be achieved by carefully controlling the reaction conditions or by employing a multi-step protection-deprotection sequence. For instance, di-Boc protected adenine can be selectively deprotected at the N9 position to yield the N6,N6-di-Boc-adenine, a valuable intermediate for Mitsunobu reactions.[17]

Characterization and Purification of N-Boc Protected Purines

The successful synthesis of N-Boc protected purines must be confirmed by rigorous characterization and purification.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the protected purine. The appearance of a characteristic singlet in the ¹H NMR spectrum around 1.5 ppm, integrating to 9 protons (or multiples thereof), is indicative of the tert-butyl group of the Boc moiety.[18]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.[19] Electrospray ionization (ESI) is a commonly used technique for these compounds.[18]

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) | Reference |

| Mono-Boc-2-MeS-adenine | 11.31 (s, 1H), 8.19 (s, 1H), 7.75 (s, 1H), 2.62 (s, 3H), 1.54 (s, 9H) | 162.79, 155.00, 152.10, 140.72, 138.50, 128.61, 128.30, 126.15, 115.45, 35.40, 31.50 | 470.2 (M+H)⁺ | [18] |

| Di-Boc Protected Adenine Derivative | 11.33 (s, 1H), 8.37 (s, 1H), 3.95–3.75 (m, 1H), 2.13–2.08 (m, 2H), 1.75–1.70 (m, 2H), 1.59–1.50 (m, 1H), 1.50–1.34 (m, 22H), 1.28–1.21 (m, 1H) | 164.79, 157.62, 150.07, 147.32, 143.27, 119.86, 84.42, 43.74, 32.90, 27.73, 25.92, 25.70 | 450.2 (M+H)⁺ | [18] |

Table 1: Representative Spectroscopic Data for N-Boc Protected Purine Derivatives.[18]

Chromatographic Purification

Purification of N-Boc protected purines is typically achieved using silica gel column chromatography.[20][21][22] The choice of eluent system is crucial for achieving good separation from starting materials and byproducts. A common eluent system is a mixture of ethyl acetate and hexane.[18]

Figure 2: A typical workflow for the purification of N-Boc protected purines via column chromatography.

Reactivity and Stability: The Chemical Behavior of N-Boc Purines

The Boc group is known for its stability under a wide range of conditions, which is a key reason for its widespread use.[13][23] It is generally resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[8] This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. However, the Boc group is sensitive to acidic conditions, which is the basis for its removal.[8][23]

Deprotection of N-Boc Purines: Liberating the Amine

The removal of the Boc group, or deprotection, is a critical step in the synthetic sequence. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][10][14]

Mechanism of Acid-Catalyzed Deprotection

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid.[8] This is followed by the fragmentation of the protonated carbamate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8][14]

Sources

- 1. nbinno.com [nbinno.com]

- 3. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

- 9. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Boc-Protected Amino Groups [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass spectrometric investigation of N-sulfonylated purine nucleic bases and nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chromatography of the components of the purine reutilization pathway [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protein purification: adsorption chromatography on controlled pore glass with the use of chaotropic buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Benzhydryloxycarbonyl (Bhoc) Protecting Group in Nucleobase Chemistry

Foreword

In the intricate and demanding field of synthetic nucleic acid chemistry, the judicious selection and application of protecting groups are fundamental to the successful construction of oligonucleotides and their analogues. As a Senior Application Scientist, I have observed that while many protecting groups are available, a nuanced understanding of their specific properties and applications is what separates a routine synthesis from a groundbreaking one. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper, more practical understanding of the benzhydryloxycarbonyl (Bhoc) protecting group. We will move beyond mere procedural descriptions to explore the chemical rationale, strategic advantages, and field-tested protocols that underpin the effective use of the Bhoc group in modern nucleobase chemistry.

The Benzhydryloxycarbonyl (Bhoc) Group: A Strategic Asset in Nucleoside Chemistry

The benzhydryloxycarbonyl (Bhoc) group is a urethane-type protecting group employed for the safeguarding of exocyclic amino functions on nucleobases, primarily adenine, guanine, and cytosine. Its chemical structure, featuring a bulky benzhydryl (diphenylmethyl) moiety, confers a unique set of properties that make it a valuable tool in multi-step organic syntheses, particularly in solid-phase oligonucleotide synthesis.

The core function of the Bhoc group is to prevent the nucleophilic exocyclic amines of nucleobases from engaging in undesirable side reactions during the sequential coupling of phosphoramidite monomers. Failure to adequately protect these sites would inevitably lead to the formation of branched, truncated, and otherwise erroneous oligonucleotide sequences, compromising the integrity and yield of the final product.

Core Advantages of the Bhoc Protecting Group:

-

Orthogonal Deprotection: The Bhoc group is characterized by its lability to mild acidic conditions, allowing for its selective removal without affecting other protecting groups that are typically cleaved under basic or fluoride-mediated conditions. This orthogonality is a cornerstone of modern protecting group strategy.

-

Robust Stability: It demonstrates excellent stability throughout the standard cycles of phosphoramidite-based oligonucleotide synthesis, including the basic conditions required for the deprotection of the cyanoethyl groups from the phosphate backbone and the final cleavage of the oligonucleotide from the solid support.

-

Enhanced Solubility: The inherent lipophilicity of the benzhydryl group can significantly improve the solubility of the protected nucleoside monomers in the organic solvents commonly used in automated DNA/RNA synthesis.

Installation of the Bhoc Group: A Protocol Grounded in Mechanistic Understanding

The successful introduction of the Bhoc group onto a nucleoside is a critical foundational step. The most prevalent and reliable method utilizes an activated form of the Bhoc moiety, such as benzhydryloxycarbonyl chloride (Bhoc-Cl).

Experimental Protocol: Bhoc Protection of 2'-Deoxyadenosine

-

Substrate Preparation: Begin with 2'-deoxyadenosine, ensuring its dryness by co-evaporation with anhydrous pyridine. This step is critical to remove any residual water that could hydrolyze the acylating agent.

-

Reaction Environment: Dissolve the dried 2'-deoxyadenosine in anhydrous pyridine under a strictly inert atmosphere (e.g., argon or dry nitrogen).

-

Acylation Step: Cool the solution to 0 °C in an ice bath. Add a solution of benzhydryloxycarbonyl chloride (Bhoc-Cl) in anhydrous dichloromethane dropwise over a period of 30 minutes. After the addition is complete, allow the reaction to gradually warm to ambient temperature and stir for 4-6 hours.

-

Reaction Monitoring: Track the progress of the reaction by thin-layer chromatography (TLC), using an appropriate solvent system (e.g., dichloromethane/methanol, 9:1 v/v) to confirm the consumption of the starting material.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol to consume any unreacted Bhoc-Cl.

-

Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to isolate the N6-benzhydryloxycarbonyl-2'-deoxyadenosine.

Causality and Expertise in Protocol Design:

-

Anhydrous Conditions: The stringent requirement for anhydrous conditions is non-negotiable. Bhoc-Cl is highly susceptible to hydrolysis, which would not only consume the reagent but also introduce impurities that can complicate purification.

-

Pyridine's Dual Role: Pyridine is not merely a solvent; it also acts as a base to scavenge the hydrochloric acid (HCl) generated during the acylation reaction. This neutralization is essential to drive the reaction to completion.

-

Temperature Control: The initial cooling to 0 °C and subsequent slow warming is a deliberate strategy to control the reaction kinetics, minimizing the potential for side reactions, such as the formation of di-acylated products.

Stability Profile: A Comparative Analysis for Strategic Synthesis

A protecting group's utility is defined by its stability under the diverse chemical environments of a multi-step synthesis. The Bhoc group has been rigorously tested and proven to be compatible with the standard phosphoramidite chemistry workflow.

Table 1: Stability of the Bhoc Group in Oligonucleotide Synthesis

| Step | Reagent/Condition | Purpose | Bhoc Group Stability |

| 5'-Deprotection | 3% Trichloroacetic acid (TCA) in DCM | Removal of the 5'-dimethoxytrityl (DMT) group | Labile |

| Capping | Acetic anhydride/N-methylimidazole | Acetylation of unreacted 5'-hydroxyl groups | Stable |

| Oxidation | Iodine/Water/Pyridine | Oxidation of the phosphite triester to phosphate | Stable |

| Cleavage & Base Deprotection | Concentrated Ammonium Hydroxide | Cleavage from support & removal of base-labile groups | Stable |

| Alternative Base Deprotection | Gaseous Methylamine | Faster removal of base-labile groups | Stable |

The data clearly indicates that the Bhoc group is not suitable for use in conjunction with the standard 5'-DMT deprotection conditions using TCA. This necessitates the use of alternative 5'-protecting groups or a different overall protecting group strategy when Bhoc is employed for nucleobase protection.

Cleavage of the Bhoc Group: Precision in Deprotection

The removal of the Bhoc group is typically accomplished under mild acidic conditions, proceeding through a mechanism that involves the formation of the highly stable benzhydryl cation.

Experimental Protocol: Bhoc Deprotection of a Modified Oligonucleotide

-

Post-Synthesis Processing: The synthesized oligonucleotide, still on the solid support, is treated with concentrated ammonium hydroxide to cleave it from the support and remove the cyanoethyl phosphate protecting groups. The Bhoc groups remain intact during this step.

-

Acidic Cleavage: After evaporation of the ammonium hydroxide, the crude, Bhoc-protected oligonucleotide is redissolved in a solution of 2% trifluoroacetic acid (TFA) in dichloromethane. The reaction is allowed to proceed for 10-15 minutes at room temperature.

-

Neutralization and Recovery: The reaction is quenched by the addition of a suitable buffer (e.g., triethylammonium acetate) to neutralize the acid. The fully deprotected oligonucleotide is then precipitated from the solution by the addition of cold ethanol.

-

Final Purification: The precipitated oligonucleotide is collected by centrifugation, washed with ethanol, and dried. Final purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 1: Workflow for Bhoc-Protected Oligonucleotide Synthesis and Deprotection

Caption: A streamlined workflow for the synthesis and deprotection of oligonucleotides using the Bhoc protecting group.

Concluding Remarks and Future Outlook

The benzhydryloxycarbonyl protecting group offers a compelling combination of stability and selective lability that secures its place in the modern chemist's repertoire. Its application, however, requires a thorough understanding of its chemical behavior to ensure its successful integration into complex synthetic strategies. As the frontiers of nucleic acid chemistry continue to expand, with a growing emphasis on modified oligonucleotides for therapeutic and diagnostic applications, the development of novel protecting groups with tailored properties will be of paramount importance. The principles and protocols associated with the Bhoc group provide a solid foundation upon which these future innovations will be built.

References

-

Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]

-

Title: Current Protocols in Nucleic Acid Chemistry Source: Wiley Online Library URL: [Link]

-

Title: The Benzhydryloxycarbonyl (Bhoc) Group for the Protection of the N6-Amino Group of Deoxyadenosine Source: Nucleosides, Nucleotides and Nucleic Acids URL: [Link]

Methodological & Application

Application of (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid in Peptide Nucleic Acid (PNA) Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Peptide Nucleic Acids (PNAs) represent a class of synthetic DNA and RNA mimics with a charge-neutral polyamide backbone, a feature that confers unique and advantageous properties for applications in diagnostics and therapeutics.[1][2] This neutrality eliminates the electrostatic repulsion inherent in natural nucleic acids, leading to stronger and more specific binding to complementary DNA and RNA sequences.[3][4] The synthesis of PNA oligomers is most commonly achieved through solid-phase peptide synthesis (SPPS) methodologies, with the Fmoc/Bhoc protection strategy being a widely adopted and versatile approach.[2][5][6]

At the core of this strategy is the use of precisely protected PNA monomers. For the incorporation of adenine, the monomer of choice is typically (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid, where the exocyclic amino group of the adenine base is protected by the acid-labile benzhydryloxycarbonyl (Bhoc) group.[5][] This application note provides an in-depth guide to the use of this essential building block in PNA synthesis, detailing the underlying chemistry, experimental protocols, and critical considerations for successful oligomer assembly.

The Role and Advantages of the Bhoc Protecting Group

The selection of the Bhoc group for protecting the exocyclic amines of purine and cytosine bases is a cornerstone of the Fmoc/Bhoc PNA synthesis chemistry.[3][5] This choice is underpinned by several key advantages:

-

Acid Lability: The Bhoc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), which are the same conditions used to cleave the final PNA from the solid support.[1][3][5] This simplifies the final deprotection step.

-

Stability during Synthesis: It provides robust protection against the basic conditions (e.g., piperidine) used for the removal of the temporary Fmoc group from the N-terminus of the growing PNA chain in each cycle.[3][8]

-

Enhanced Solubility: The Bhoc group contributes to the solubility of the PNA monomers in the organic solvents used during synthesis, such as N-methylpyrrolidone (NMP).[3][9]

-

Milder Overall Chemistry: Compared to the alternative Boc/Z chemistry, the Fmoc/Bhoc strategy employs milder overall conditions, making it compatible with the incorporation of sensitive labels and modifications into the PNA sequence.[3][5][9]

The PNA Synthesis Workflow

The synthesis of PNA oligomers using this compound and other Fmoc/Bhoc protected monomers follows a cyclical process on a solid support. This process can be readily automated on peptide synthesizers.[5][6]

Figure 1: General workflow for solid-phase PNA synthesis using Fmoc/Bhoc chemistry.

Detailed Application Notes

Resin Selection

The choice of solid support is critical for successful PNA synthesis. Resins with acid-labile linkers are required for the final cleavage step.

-

Rink Amide Resin: A common choice that yields a C-terminal amide upon cleavage.[10][11]

-

PAL (Peptide Amide Linker) and XAL (Xanthenyl Amide Linker) Resins: These are also suitable and produce PNA with a C-terminal amide.[1] XAL supports offer the advantage of more rapid cleavage.[1]

-

Resin Loading: It is recommended to use resins with a loading capacity below 0.2 mmol/g to minimize aggregation of the growing PNA chains, which can lead to poor synthesis quality.[1]

The Synthesis Cycle: A Step-by-Step Explanation

-

Fmoc Deprotection: The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminal amine of the resin-bound PNA chain. This is achieved by treatment with a solution of 20% piperidine in DMF.[1][10] Brief treatment times (e.g., 2 x 3 minutes) are crucial to minimize potential side reactions like base-catalyzed rearrangements, although these are generally minor.[6][10]

-

Monomer Activation and Coupling: The carboxylic acid of the incoming Fmoc-PNA-A(Bhoc)-OH monomer is activated to facilitate the formation of a peptide bond with the newly freed N-terminal amine on the growing chain. Common activation reagents include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[5][10] The activated monomer is then coupled to the resin-bound chain. Using an excess of the monomer and activating reagents helps to drive the coupling reaction to completion.[5]

-

-

Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines are permanently blocked in a capping step. A solution of acetic anhydride and a non-nucleophilic base like lutidine or DIPEA in DMF is commonly used for this purpose.[1][11]

This three-step cycle is repeated for each monomer in the desired PNA sequence.

Figure 2: Key chemical steps in the PNA synthesis cycle.

Cleavage and Final Deprotection

Once the desired PNA sequence has been assembled, the oligomer is cleaved from the solid support, and the Bhoc protecting groups on the nucleobases are removed simultaneously.[5]

-

Cleavage Cocktail: A common cleavage cocktail consists of TFA with a scavenger to capture the carbocations generated during the deprotection process. A typical mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[10] Another frequently used scavenger is m-cresol (5-20%).[1][5][6]

-

Bhoc-Adduct Formation: A potential side reaction during cleavage is the alkylation of certain amino acid residues, particularly cysteine, by the benzhydryl cation released from the Bhoc group.[10] The choice and concentration of scavengers are critical to minimize such adduct formation.[1][10]

-

Procedure: The resin is treated with the cleavage cocktail for a period ranging from a few minutes to a couple of hours, depending on the linker used.[1] The cleaved PNA is then typically precipitated from the TFA solution using cold diethyl ether.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model PNA Sequence

This protocol outlines the manual synthesis of a short PNA sequence on a 2 µmol scale. The steps can be adapted for automated synthesizers.

Materials and Reagents:

-

Rink Amide resin (loading: ~0.2 mmol/g)

-

Fmoc-PNA-A(Bhoc)-OH and other required Fmoc-PNA monomers

-

N-methylpyrrolidone (NMP), peptide synthesis grade

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

HATU

-

N,N-diisopropylethylamine (DIPEA)

-

Acetic Anhydride

-

Lutidine

-

Trifluoroacetic acid (TFA)

-

m-cresol

-

Diethyl ether

Procedure:

-

Resin Swelling: Place 10 mg of Rink Amide resin in a fritted syringe reactor. Swell the resin in DMF for 30 minutes.

-

Initial Fmoc Deprotection:

-

Drain the DMF.

-

Add 1 mL of 20% piperidine in DMF. Agitate for 3 minutes.

-

Drain and repeat the piperidine treatment for 7 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 mL).

-

-

Monomer Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-PNA monomer and 2.9 equivalents of HATU in NMP.

-

Add 6 equivalents of DIPEA to the monomer solution to activate it.

-

Immediately add the activated monomer solution to the resin.

-

Agitate at room temperature for 30-60 minutes.

-

Drain the coupling solution and wash the resin with DMF (3 x 1 mL).

-

-

Capping:

-

Add 1 mL of a solution of 5% acetic anhydride and 6% lutidine in DMF.

-

Agitate for 10 minutes.

-

Drain and wash the resin with DMF (3 x 1 mL).

-

-

Cycle Repetition: Repeat steps 2-4 for each subsequent monomer in the sequence.

-

Final Fmoc Deprotection: After the final monomer is coupled, perform the Fmoc deprotection (Step 2) one last time.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/m-cresol (95:5 v/v).

-

Add 400 µL of the cleavage cocktail to the resin.

-

Agitate at room temperature for 90 minutes.

-

Filter the cleavage solution into a microcentrifuge tube containing 1.5 mL of cold diethyl ether.

-

Rinse the resin with a small amount of fresh cleavage cocktail and add it to the ether.

-

Cool the ether solution at -20°C for 30 minutes to precipitate the PNA.

-

Centrifuge to pellet the crude PNA, decant the ether, and dry the pellet.

-

-

Purification:

-

Dissolve the crude PNA in 0.1% TFA in water.

-

Purify by reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile in 0.1% aqueous TFA.[1]

-

| Parameter | Condition / Reagent | Purpose |

| Solid Support | Rink Amide, PAL, or XAL resin (<0.2 mmol/g) | Provides an acid-labile linker for C-terminal amide. |